3,4-Diethyl-5-methylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

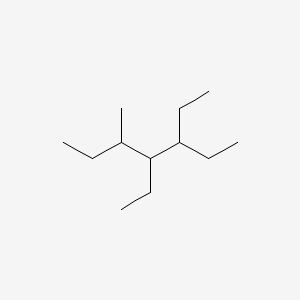

2D Structure

3D Structure

Properties

CAS No. |

62198-99-6 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3,4-diethyl-5-methylheptane |

InChI |

InChI=1S/C12H26/c1-6-10(5)12(9-4)11(7-2)8-3/h10-12H,6-9H2,1-5H3 |

InChI Key |

NVBVLQDXCRDBBU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC)C(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Diethyl-5-methylheptane chemical properties and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and IUPAC nomenclature of 3,4-Diethyl-5-methylheptane. While this specific highly-branched alkane is not extensively documented in publicly available literature, this guide synthesizes known information regarding its identity, computed properties, and general methodologies for the synthesis and characterization of similar branched alkanes. The content herein is intended to serve as a foundational resource for researchers and professionals in organic chemistry and drug development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. For the alkane , the longest continuous carbon chain is a heptane (B126788) (seven carbons). Numbering this chain from the end that gives the substituents the lowest possible locants, we identify a methyl group at position 5 and two ethyl groups at positions 3 and 4.

Therefore, the correct IUPAC name for the compound is This compound .[1][2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 62198-99-6 | [1][2][3] |

| Molecular Formula | C₁₂H₂₆ | [1][2][3] |

| Canonical SMILES | CCC(C)C(CC)C(CC)CC | [1] |

| InChI | InChI=1S/C12H26/c1-6-10(5)12(9-4)11(7-2)8-3/h10-12H,6-9H2,1-5H3 | [1][3] |

| InChIKey | NVBVLQDXCRDBBU-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 170.33 g/mol | [1] |

| Exact Mass | 170.203450829 Da | [1] |

| XLogP3 | 5.8 | [1] |

| Heavy Atom Count | 12 | [4] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Covalently-Bonded Unit Count | 1 | [5] |

Note: These properties are computationally derived and may differ from experimental values.

Synthesis of Branched Alkanes: A General Overview

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the provided search results, general methods for the synthesis of highly-branched alkanes can be described. One common and versatile approach involves the use of Grignard reagents.[4]

General Experimental Protocol via Grignard Reaction

The synthesis of a complex branched alkane like this compound would likely involve a multi-step process. A plausible retrospective approach would be the reduction of a corresponding alcohol, which in turn could be synthesized via a Grignard reaction.

Conceptual Workflow:

Caption: Conceptual workflow for branched alkane synthesis.

Methodology:

-

Grignard Reagent Formation: An appropriate alkyl halide (e.g., an ethyl or propyl halide) would be reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent.

-

Nucleophilic Addition: The Grignard reagent would then be added to a suitable ketone. For the synthesis of this compound, a potential starting ketone could be 4-ethyl-3-methylheptan-2-one. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbonyl carbon of the ketone.

-

Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent step, typically with a weak acid, to yield the tertiary alcohol.

-

Dehydration: The tertiary alcohol can then be dehydrated, often using an acid catalyst (e.g., sulfuric acid or phosphoric acid) with heat, to form one or more alkene isomers.

-

Hydrogenation: The final step is the hydrogenation of the alkene(s) to the saturated alkane. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas.[4]

Spectroscopic Characterization

The structure of this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Due to the lack of symmetry in this compound, it is expected that each of the 12 carbon atoms would be chemically non-equivalent, resulting in 12 distinct signals in the ¹³C NMR spectrum. The chemical shifts of these signals would fall in the typical aliphatic region (approximately 10-60 ppm).

-

¹H NMR: The ¹H NMR spectrum would be complex due to the numerous chemically non-equivalent protons and potential for diastereotopicity. Protons on methyl groups would likely appear as triplets or doublets, while methylene (B1212753) and methine protons would exhibit more complex splitting patterns (multiplets).

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) would be a powerful tool for the analysis of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.33 g/mol ). The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the cleavage of C-C bonds, particularly at the branching points.

Signaling Pathways and Biological Activity

As a simple, non-functionalized alkane, this compound is not expected to have specific biological activity or be involved in defined signaling pathways. Such molecules are generally considered to be chemically inert in biological systems, although they may exhibit non-specific effects related to their lipophilicity at high concentrations. There is no information in the searched literature to suggest any specific biological role.

Conclusion

This technical guide has summarized the key chemical properties and nomenclature of this compound. While specific experimental data for this compound is scarce, this guide provides a framework for its identification, potential synthesis, and characterization based on established principles of organic chemistry. The provided information serves as a valuable starting point for researchers and professionals requiring knowledge of this and other highly-branched alkanes.

References

- 1. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H26 | CID 53425833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. heptane, 3,4-diethyl-5-methyl- [webbook.nist.gov]

- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 5. 3,5-Diethyl-2-methylheptane | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereoisomers of 3,4-Diethyl-5-methylheptane and chirality

An In-depth Technical Guide on the Stereoisomers and Chirality of 3,4-Diethyl-5-methylheptane

Topic: Stereoisomers of this compound and Chirality Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

The study of stereoisomerism is fundamental in organic chemistry and critical for drug development, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity. Alkanes, despite their structural simplicity, can possess complex stereochemistry. This technical guide provides a comprehensive analysis of the stereoisomers of this compound, a branched alkane with multiple chiral centers. It details the identification of its stereoisomers, explores their relationships, and discusses the physicochemical properties that differentiate them. Furthermore, this guide outlines key experimental protocols for the separation of these stereoisomers and the determination of their absolute configurations, which is a significant challenge for non-functionalized hydrocarbons. Methodologies such as chiral gas chromatography, vibrational circular dichroism (VCD), and computational analysis are presented as essential tools for researchers in this field.

Introduction to Stereoisomerism in Alkanes

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1][2] A key concept in stereoisomerism is chirality, the property of a molecule being non-superimposable on its mirror image.[1] These non-superimposable mirror images are known as enantiomers. Molecules that are stereoisomers but not mirror images of each other are called diastereomers.[1][3]

While enantiomers have identical physical properties (e.g., boiling point, density, solubility) in an achiral environment, they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules.[4][5] This differentiation is of paramount importance in pharmacology, as the enantiomers of a drug can exhibit vastly different therapeutic effects and toxicological profiles.[6][7] Alkanes, consisting solely of carbon and hydrogen atoms with single bonds, can exhibit chirality if a carbon atom (a stereocenter) is bonded to four different substituent groups.[1][7] The analysis and separation of chiral alkanes pose a unique challenge due to their lack of functional groups, which are often exploited in resolution techniques.[8]

Analysis of this compound

Structure and Chiral Centers

This compound (Molecular Formula: C₁₂H₂₆) is a branched alkane whose structure contains two stereocenters.[9][10] A stereocenter is a carbon atom bonded to four distinct groups. Identifying these centers is the first step in understanding the molecule's stereoisomerism.

The structure is as follows:

Let's analyze the key carbon atoms in the heptane (B126788) backbone:

-

Carbon 3: Is bonded to a hydrogen (H), a C1-C2 ethyl group, an ethyl substituent, and the rest of the carbon chain from C4. The two ethyl groups make it achiral.

-

Carbon 4: Is bonded to four different groups:

-

A hydrogen atom (H)

-

An ethyl group (-CH₂CH₃)

-

A sec-butyl group (-CH(CH₃)CH₂CH₃)

-

The remainder of the chain attached to C3 (-CH(CH₂CH₃)CH₂CH₃) Therefore, C4 is a stereocenter .

-

-

Carbon 5: Is bonded to four different groups:

-

A hydrogen atom (H)

-

A methyl group (-CH₃)

-

An ethyl group (-CH₂CH₃)

-

The remainder of the chain attached to C4 (-CH(CH₂CH₃)CH(CH₂CH₃)CH₂CH₃) Therefore, C5 is a stereocenter .

-

Stereoisomer Identification and Relationships

With two stereocenters (n=2), the maximum number of possible stereoisomers is 2ⁿ, which equals 2² = 4. Since the molecule is not symmetrical, there are no meso compounds. Thus, this compound exists as four distinct stereoisomers. These isomers exist as two pairs of enantiomers.

The four stereoisomers are:

-

(4R, 5R)-3,4-diethyl-5-methylheptane

-

(4S, 5S)-3,4-diethyl-5-methylheptane

-

(4R, 5S)-3,4-diethyl-5-methylheptane

-

(4S, 5R)-3,4-diethyl-5-methylheptane

The relationships between these isomers are as follows:

-

(4R, 5R) and (4S, 5S) are enantiomers.

-

(4R, 5S) and (4S, 5R) are enantiomers.

-

Any other pairing, such as (4R, 5R) and (4R, 5S), are diastereomers.

Caption: Relationships between the four stereoisomers of this compound.

Physicochemical Properties of Stereoisomers

General Principles

The physicochemical properties of stereoisomers depend on their relationship.

-

Enantiomers : Have identical physical properties such as boiling point, melting point, density, and refractive index. They also have identical spectroscopic (NMR, IR) properties in achiral solvents. Their defining difference is their equal but opposite rotation of plane-polarized light.

-

Diastereomers : Are different compounds and thus have different physical properties.[1] This means they will have distinct boiling points, melting points, solubilities, and spectroscopic characteristics, which allows them to be separated by conventional techniques like distillation or chromatography.

Data Summary

| Property | (4R, 5R) | (4S, 5S) | (4R, 5S) | (4S, 5R) | Expected Relationship |

| Boiling Point (°C) | Value A | Value A | Value B | Value B | A ≠ B |

| Density (g/mL) | Value C | Value C | Value D | Value D | C ≠ D |

| Refractive Index (n_D) | Value E | Value E | Value F | Value F | E ≠ F |

| Specific Rotation ([α]_D) | +X° | -X° | +Y° | -Y° | Absolute values of X and Y are not equal. |

Experimental Protocols for Separation and Characterization

The separation and characterization of alkane stereoisomers require specialized techniques due to their nonpolar nature and lack of functional groups.

Enantiomer and Diastereomer Separation

Diastereomer Separation: Because diastereomers have different physical properties, they can be separated using standard laboratory techniques such as fractional distillation or conventional chromatography (gas chromatography or HPLC).

Enantiomer Separation (Resolution): Separating enantiomers is more challenging and requires a chiral environment.

-

Chiral Gas Chromatography (GC): This is a favored method for resolving volatile, underivatized hydrocarbons.[8]

-

Principle: A racemic mixture is passed through a GC column containing a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and thus separation.[8]

-

Methodology:

-

Column Selection: Choose a suitable chiral capillary column (e.g., a column coated with a derivatized cyclodextrin).

-

Sample Preparation: Dissolve the racemic mixture of this compound in a volatile, non-polar solvent (e.g., hexane).

-

Injection: Inject a small volume of the sample into the GC.

-

Temperature Program: Optimize the oven temperature program to achieve baseline separation of the enantiomeric pairs. Isothermal or gradient temperature profiles may be used.

-

Detection: Use a Flame Ionization Detector (FID), which is standard for hydrocarbons.

-

Analysis: The two enantiomers will appear as separate peaks in the chromatogram.

-

-

Determination of Absolute Configuration

Assigning the absolute configuration (R or S) to a separated enantiomer of a chiral alkane is a non-trivial task.[6] Since these molecules lack chromophores, techniques like electronic circular dichroism (ECD) are generally not feasible.[6]

-

Vibrational Circular Dichroism (VCD):

-

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides a detailed fingerprint of the molecule's 3D structure.

-

Methodology:

-

Experimental Spectrum: Dissolve the purified enantiomer in a suitable solvent (e.g., CCl₄) and record its VCD spectrum.

-

Computational Spectrum: Use computational chemistry software to perform a conformational search and Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the (4R, 5R) configuration) to predict its theoretical VCD spectrum.[6]

-

Comparison: Compare the experimental VCD spectrum with the computed spectrum. A match confirms the absolute configuration of the enantiomer.

-

-

-

Optical Rotation (OR) in Conjunction with Computation:

-

Principle: While experimental measurement of optical rotation can confirm chirality, predicting the sign and magnitude of rotation via computation can help assign the absolute configuration.

-

Methodology:

-

Experimental Measurement: Use a polarimeter to measure the specific rotation [α] of a purified enantiomer solution of known concentration.[6]

-

Computational Prediction: Employ high-level computational methods, such as Time-Dependent Density Functional Theory (TDDFT), to calculate the expected specific rotation for a known configuration (e.g., (4R, 5R)).[11][12]

-

Assignment: The absolute configuration can be assigned if the calculated sign of rotation matches the experimental sign, especially when the magnitude is significant (e.g., > 25°).[12]

-

-

Experimental Workflow

The logical flow for a comprehensive stereochemical analysis of this compound is outlined below.

Caption: Workflow for the separation and stereochemical analysis of this compound.

Conclusion

This compound is a chiral alkane possessing two stereocenters, giving rise to four distinct stereoisomers (two pairs of enantiomers). The differentiation, separation, and characterization of these isomers are crucial for applications where stereochemistry dictates function, such as in medicinal chemistry and materials science. While the separation of its diastereomers is achievable with standard methods, the resolution of its enantiomers requires specialized chiral techniques like gas chromatography with a chiral stationary phase. Furthermore, the unambiguous assignment of the absolute configuration of these non-functionalized alkanes relies on a powerful combination of experimental chiroptical measurements, particularly VCD, and high-level computational chemistry. This guide provides the foundational knowledge and outlines the experimental strategies necessary for researchers to confidently navigate the complexities of alkane stereoisomerism.

References

- 1. fiveable.me [fiveable.me]

- 2. Isomers [chemed.chem.purdue.edu]

- 3. Stereoisomerism | Definition, Examples, Types, & Chirality | Britannica [britannica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. oit.edu [oit.edu]

- 8. Enantiomer separation of hydrocarbons in preparation for ROSETTA's "chirality-experiment" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. heptane, 3,4-diethyl-5-methyl- [webbook.nist.gov]

- 10. This compound | C12H26 | CID 53425833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Determination of absolute configuration using density functional theory calculation of optical rotation: chiral alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Conformational analysis of 3,4-Diethyl-5-methylheptane

An In-Depth Technical Guide to the Conformational Analysis of 3,4-Diethyl-5-methylheptane

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical conformational analysis of this compound. In the absence of specific experimental data for this molecule, this paper applies established principles of stereochemistry and conformational analysis to predict the relative stabilities of its various conformers. The analysis focuses on the rotation about the central C3-C4 bond, which is identified as the most sterically hindered axis. This guide will be a valuable resource for researchers in medicinal chemistry and drug development, where understanding the three-dimensional structure of molecules is crucial for predicting their biological activity and designing new therapeutic agents.

Introduction to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers. For flexible molecules like alkanes, the number of possible conformations is infinite. However, the rotation around single bonds is not entirely free due to energy barriers. These barriers arise from torsional strain (repulsion between electron clouds of adjacent bonds) and steric strain (repulsive interactions when non-bonded atoms are forced into close proximity).

For highly substituted and non-symmetrical alkanes such as this compound, a thorough conformational analysis is critical. The molecule's preferred conformation can significantly influence its physical properties and, in a biological context, its ability to bind to a receptor. Therefore, identifying the most stable (lowest energy) conformers is a key step in understanding its structure-activity relationship.

Analysis of the Core Structure: this compound

The structure of this compound is as follows:

The central C3-C4 bond is the most sterically congested in the molecule. The substituents on these carbons are bulky, leading to significant steric interactions upon rotation. Therefore, the conformational analysis will focus on the rotation around this C3-C4 bond.

The groups attached to the front carbon (C3) and the back carbon (C4) for a Newman projection are:

-

On C3 (front carbon):

-

Hydrogen (H)

-

Ethyl group (-CH₂CH₃)

-

Propyl group (-CH₂CH₂CH₃)

-

-

On C4 (back carbon):

-

Hydrogen (H)

-

Ethyl group (-CH₂CH₃)

-

sec-Butyl group (-CH(CH₃)CH₂CH₃)

-

Quantitative Analysis of Conformational Strain

The relative energies of the different conformations can be estimated by summing the energy costs of the steric and torsional strains in each. The following table summarizes the generally accepted energy costs for various interactions.

| Interaction | Type of Strain | Energy Cost (kcal/mol) | Energy Cost (kJ/mol) |

| H↔H eclipsed | Torsional | 1.0 | 4.0 |

| H↔CH₃ eclipsed | Torsional | 1.4 | 6.0 |

| CH₃↔CH₃ eclipsed | Torsional & Steric | 2.6 | 11.0 |

| CH₃↔CH₃ gauche | Steric | 0.9 | 3.8 |

| CH₃↔CH₂CH₃ gauche | Steric | 1.0 | 4.2 |

Note: Energy values for interactions involving larger groups (ethyl, propyl, sec-butyl) are not as readily available. For this analysis, we will use the values for methyl and ethyl as approximations and focus on the relative number and severity of the interactions to determine the stability order. The general principle is that larger groups lead to greater steric strain.

Newman Projections and Strain Evaluation

Six key conformations (three staggered and three eclipsed) for rotation around the C3-C4 bond are considered. For simplicity, the groups will be denoted as H, Et (ethyl), Pr (propyl), and sec-Bu (sec-butyl).

Staggered Conformations (More Stable):

-

Conformer A (Anti): The two largest groups (Pr and sec-Bu) are 180° apart. This is expected to be the most stable conformer.

-

Gauche interactions: Et-Et.

-

-

Conformer B (Gauche 1): The propyl group is gauche to the sec-butyl group.

-

Gauche interactions: Pr-sec-Bu, Et-H, Et-H.

-

-

Conformer C (Gauche 2): The ethyl group is gauche to the sec-butyl group.

-

Gauche interactions: Et-sec-Bu, Pr-Et, H-H.

-

Eclipsed Conformations (Less Stable):

-

Conformer D (Eclipsed 1): The propyl group is eclipsed with the ethyl group, and the ethyl group is eclipsed with the sec-butyl group. This is expected to be one of the least stable conformers.

-

Eclipsing interactions: Pr-Et, Et-sec-Bu, H-H.

-

-

Conformer E (Eclipsed 2): The propyl group is eclipsed with the sec-butyl group. This is expected to be the least stable conformer due to the eclipsing of the two largest groups.

-

Eclipsing interactions: Pr-sec-Bu, Et-H, Et-H.

-

-

Conformer F (Eclipsed 3): The propyl group is eclipsed with a hydrogen.

-

Eclipsing interactions: Pr-H, Et-Et, sec-Bu-H.

-

Based on this qualitative analysis, the order of stability is predicted to be: A > C > B >> F > D > E

The anti-conformer (A) is the most stable due to the minimization of steric interactions between the largest substituents. The fully eclipsed conformer (E) with the two largest groups overlapping is the least stable.

Experimental and Computational Protocols

While no specific experimental data for this compound is available, the following protocols are standard for conformational analysis.

Computational Chemistry Methods

Computational chemistry is a powerful tool for studying the conformations of molecules.[1] The general workflow involves:

-

Structure Building: The molecule is built in a molecular modeling software package.

-

Conformational Search: A systematic or stochastic search is performed to identify low-energy conformers. For a simple acyclic alkane, this often involves rotating key dihedral angles in increments and calculating the energy at each step.

-

Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized to find the nearest local energy minimum. The energy is calculated using one of the following methods:

-

Molecular Mechanics (MM): This method uses classical physics to model molecules as a collection of atoms held together by springs (bonds). The energy is calculated using a force field, which is a set of parameters that describe the bond lengths, angles, and dihedral angles, as well as non-bonded interactions. MM is computationally fast and is well-suited for large molecules and for initial conformational searches.

-

Semi-Empirical Methods: These methods use quantum mechanics but with some approximations and parameters derived from experimental data. They are faster than ab initio methods but generally less accurate.

-

Ab Initio and Density Functional Theory (DFT): These are quantum mechanical methods that solve the Schrödinger equation to determine the electronic structure and energy of a molecule. Ab initio methods are based on first principles without experimental parameters, while DFT includes electron correlation effects. These methods are computationally intensive but provide the most accurate results for the relative energies of conformers.[2]

Experimental Methods

Experimental determination of conformational energies can be achieved through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: At low temperatures, the interconversion between conformers can be slowed down, allowing for the observation of signals from individual conformers. The relative areas of the signals can be used to determine the equilibrium constant and thus the free energy difference between the conformers.

-

Infrared (IR) and Raman Spectroscopy: Different conformers can have distinct vibrational frequencies. By analyzing the temperature dependence of the intensities of these bands, the enthalpy difference between the conformers can be determined.

Visualization of Conformational Analysis

The following diagrams, generated using the DOT language, visualize the conformational analysis of this compound around the C3-C4 bond.

Caption: Relationship between staggered and eclipsed conformers.

Caption: Relative potential energy of the conformers.

Conclusion

This theoretical conformational analysis of this compound provides a foundational understanding of its three-dimensional structure. The analysis of rotation around the C3-C4 bond indicates that the anti-conformation, where the large propyl and sec-butyl groups are positioned 180° from each other, is the most stable. Conversely, the eclipsed conformation with these two groups overlapping is the least stable due to severe steric and torsional strain.

For professionals in drug development and medicinal chemistry, this type of analysis is a crucial first step. The identification of the lowest energy conformer provides a likely representation of the molecule's bioactive conformation. To obtain a more precise and quantitative understanding, further investigation using the computational and experimental methods outlined in this guide is highly recommended. This will enable a more accurate prediction of the molecule's interactions with biological targets and facilitate the design of more effective therapeutic agents.

References

Spectroscopic Characterization of 3,4-Diethyl-5-methylheptane: A Technical Guide

Introduction

3,4-Diethyl-5-methylheptane is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] As a saturated hydrocarbon, its structural elucidation relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a detailed overview of the expected spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis. The document outlines predicted spectral data, detailed experimental protocols for obtaining such data, and logical workflows for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, this section presents predicted data based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in CDCl₃)

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chemically non-equivalent protons and significant signal overlap in the typical alkane region (0.8 - 1.7 ppm). The predicted chemical shifts, multiplicities, and integrations are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ (C1) | ~0.9 | Triplet | 3H |

| CH₂ (C2) | ~1.2-1.4 | Multiplet | 2H |

| CH (C3) | ~1.4-1.6 | Multiplet | 1H |

| CH (C4) | ~1.3-1.5 | Multiplet | 1H |

| CH (C5) | ~1.1-1.3 | Multiplet | 1H |

| CH₂ (C6) | ~1.2-1.4 | Multiplet | 2H |

| CH₃ (C7) | ~0.9 | Triplet | 3H |

| CH₂ (C3-ethyl) | ~1.2-1.4 | Multiplet | 2H |

| CH₃ (C3-ethyl) | ~0.9 | Triplet | 3H |

| CH₂ (C4-ethyl) | ~1.2-1.4 | Multiplet | 2H |

| CH₃ (C4-ethyl) | ~0.9 | Triplet | 3H |

| CH₃ (C5-methyl) | ~0.8 | Doublet | 3H |

Predicted ¹³C NMR Data (in CDCl₃)

The ¹³C NMR spectrum provides information on the number of unique carbon environments. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be chemically non-equivalent, resulting in 12 distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~14 |

| C2 | ~23 |

| C3 | ~45-50 |

| C4 | ~48-53 |

| C5 | ~35-40 |

| C6 | ~28-33 |

| C7 | ~14 |

| C3-ethyl (CH₂) | ~25-30 |

| C3-ethyl (CH₃) | ~11-15 |

| C4-ethyl (CH₂) | ~25-30 |

| C4-ethyl (CH₃) | ~11-15 |

| C5-methyl (CH₃) | ~15-20 |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions corresponding to C-H and C-C bond vibrations.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp³ C-H) | 2850-3000 | Strong |

| C-H bend (CH₂ scissoring) | ~1465 | Medium |

| C-H bend (CH₃ asymmetric bending) | ~1450 | Medium |

| C-H bend (CH₃ symmetric bending) | ~1375 | Medium |

| C-C stretch | 800-1200 | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a branched alkane like this compound, the molecular ion peak is expected to be weak or absent, with fragmentation favoring the formation of more stable carbocations.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 170 (expected to be of low abundance)

-

Major Fragment Ions: Fragmentation will likely occur at the branched points to form stable secondary and tertiary carbocations. Common losses include methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) radicals. The most abundant peaks (base peak) are often observed at m/z = 43, 57, 71, and 85, corresponding to C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, and C₆H₁₃⁺ fragments, respectively.

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a liquid alkane sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2][3][4][5]

-

Ensure the sample is completely dissolved. Gentle vortexing may be applied.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3][6]

-

The final sample height in the tube should be approximately 4-5 cm.[3][5]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a higher sample concentration (20-50 mg) may be necessary due to the low natural abundance of ¹³C.[5]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the prepared salt plates into the instrument.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation:

-

For direct infusion, prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.[9]

-

If using Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more concentrated solution (e.g., 1 mg/mL) and inject a small volume (e.g., 1 µL) into the GC.

-

-

Instrument Setup and Data Acquisition:

-

For direct infusion, introduce the sample solution into the ion source at a constant flow rate.

-

For GC-MS, the sample will be vaporized and separated on the GC column before entering the mass spectrometer.

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

-

Visualizations

Logical Relationship of Spectroscopic Techniques

Caption: Relationship between spectroscopic techniques and structural information.

Experimental Workflow for Compound Characterization

Caption: A generalized workflow for compound characterization using spectroscopy.

References

- 1. This compound | C12H26 | CID 53425833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sites.bu.edu [sites.bu.edu]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Physical Properties of C12H26 Branched Alkane Isomers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of dodecane (B42187) (C12H26) and a selection of its branched-chain isomers. Dodecane, with 355 possible structural isomers, serves as a crucial model for understanding the relationship between molecular structure and macroscopic physical properties. This relationship is fundamental in fields ranging from petroleum chemistry and materials science to solvent formulation and, tangentially, in understanding the behavior of hydrophobic moieties in drug design.

This document summarizes key physical property data, details the experimental protocols for their determination, and illustrates the logical relationship between isomeric structure and these properties.

Data Presentation: Physical Properties of Selected C12H26 Isomers

The physical properties of alkanes are primarily dictated by the strength of intermolecular van der Waals forces. As the degree of branching increases, the molecule becomes more compact, reducing the surface area available for these interactions. This structural change leads to predictable trends in boiling point, melting point, and density.

Below are the physical properties for n-dodecane (the straight-chain isomer) and several representative branched isomers.

| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Dodecane | CH₃(CH₂)₁₀CH₃ | 216.2 | -9.6 | 0.749 @ 20°C |

| 2-Methylundecane (B1362468) | CH₃(CH₂)₈CH(CH₃)₂ | 210 | -46.8 | 0.740 |

| 2,2-Dimethyldecane | CH₃(CH₂)₇C(CH₃)₃ | 201 | -50.8 | 0.741 |

| 2,4-Dimethyldecane | CH₃CH₂CH₂CH₂CH₂CH₂CH(CH₃)CH₂CH(CH₃)₂ | 200.4 | -50.8 | 0.749 |

| 2,6-Dimethyldecane | CH₃(CH₂)₃CH(CH₃)CH₂CH₂CH₂CH(CH₃)₂ | ~220 | Liquid at RT | ~0.740 @ 20°C |

| 2,2,4,6,6-Pentamethylheptane (B104275) | (CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃ | 177.65 | -67 | 0.749 @ 20°C |

Note: Data is compiled from multiple sources and may represent estimated or averaged values.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Observations:

-

Boiling Point: There is a clear trend of decreasing boiling point with increased branching. The highly branched 2,2,4,6,6-pentamethylheptane has a significantly lower boiling point than the linear n-dodecane. This is due to the more spherical shape of branched isomers, which reduces the surface area for intermolecular contact and weakens the van der Waals forces.

-

Melting Point: The trend for melting point is less uniform. While branching generally lowers the melting point, highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to a higher melting point than less symmetrical branched isomers.

-

Density: Density tends to decrease with branching, although the effect is less pronounced than for the boiling point.

Experimental Protocols

The determination of the physical properties listed above relies on well-established laboratory techniques.

Boiling Point Determination

A common and effective method for determining the boiling point of a liquid is through distillation or the micro-reflux method.[2]

Methodology: Simple Distillation

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a distillation head, a condenser, and a receiving flask.

-

Sample Introduction: The liquid sample (a few mL) is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.

-

Temperature Measurement: A thermometer is placed such that its bulb is just below the side arm of the distillation head. This ensures it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: The temperature is recorded when it stabilizes during the collection of the distillate. This stable temperature is the boiling point of the substance.[2][7]

For smaller sample sizes, a micro-boiling point determination using an inverted capillary tube (Thiele tube method) can be employed.[5]

Melting Point Determination

The capillary tube method is standard for determining the melting point of a solid organic compound.[1][3][4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry solid sample is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2°C per minute) with a fresh sample.[3][4]

-

Observation: The sample is observed through a magnifying eyepiece.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is the end of the range. A pure substance will typically have a sharp melting range of about 0.5-1.0°C.[3]

Density Determination

The density of a liquid is its mass per unit volume and can be determined straightforwardly.[8][9][18]

Methodology: Mass and Volume Measurement

-

Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer (volumetric flask) is measured using an electronic balance.

-

Volume Measurement: A specific volume of the liquid isomer is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Combined Measurement: The combined mass of the liquid and the cylinder is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. Density is then calculated using the formula: Density = Mass / Volume[8][9]

-

Temperature Control: Since density is temperature-dependent, the temperature of the liquid should be recorded during the measurement.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the molecular structure of C12H26 isomers and their resulting physical properties.

References

- 1. 2-METHYLUNDECANE CAS#: 7045-71-8 [m.chemicalbook.com]

- 2. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]

- 3. 2,2-dimethyl decane, 17302-37-3 [thegoodscentscompany.com]

- 4. 2-methyl undecane, 7045-71-8 [thegoodscentscompany.com]

- 5. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. biosynth.com [biosynth.com]

- 9. 2-methylundecane [chemister.ru]

- 10. parchem.com [parchem.com]

- 11. haltermann-carless.com [haltermann-carless.com]

- 12. labsolu.ca [labsolu.ca]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. specialchem.com [specialchem.com]

- 15. monumentchemical.com [monumentchemical.com]

- 16. Buy 2,6-Dimethyldecane (EVT-365501) | 13150-81-7 [evitachem.com]

- 17. Page loading... [guidechem.com]

- 18. 2-METHYLUNDECANE | 7045-71-8 [chemicalbook.com]

An In-depth Technical Guide on the Discovery and Natural Occurrence of Diethyl-methylheptane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the discovery and natural occurrence of diethyl-methylheptane isomers. The focus is on presenting available quantitative data, detailing experimental protocols for their identification, and illustrating the logical framework of their analysis.

Introduction to Diethyl-methylheptane Isomers

Diethyl-methylheptane isomers are C12 branched alkanes, a class of saturated hydrocarbons. Their complex structures, often featuring quaternary carbon centers, make them subjects of interest in geochemistry, environmental science, and petroleum analysis. While numerous isomers of diethyl-methylheptane are theoretically possible, scientific literature has primarily focused on a specific subset known as branched alkanes with quaternary carbon atoms (BAQCs).

Discovery and Natural Occurrence

The discovery of certain diethyl-methylheptane isomers is closely linked to the study of geological sediments and petroleum deposits. Research has predominantly identified 3,3- and 5,5-diethylalkane derivatives as naturally occurring substances.

Geochemical Significance of Branched Alkanes with Quaternary Carbon Atoms (BAQCs)

A significant breakthrough in the discovery of these compounds was reported in a study identifying a series of BAQCs, including 3,3- and 5,5-diethylalkanes, in various geological samples[1][2]. These compounds have been found in deep-sea hydrothermal waters, marine shelf sediments, and shales dating back hundreds of millions of years[1][2]. The widespread presence of these specific isomers in the geological record points towards a consistent and long-standing natural source[1][2].

The carbon number distribution of these BAQCs suggests a biological origin, with the source organisms hypothesized to be nonphotosynthetic sulfide-oxidizing bacteria[1][2]. This is supported by their presence in sulfide-rich environments. Further studies on Carboniferous black shales from the Wuwei Basin in China have also detected nine series of BAQCs, indicating their potential as biomarkers for specific paleoenvironments[3][4].

Other Potential Natural Sources

While the primary documented natural occurrence of diethyl-methylheptane isomers is in geochemical samples, other potential sources for branched alkanes in general include:

-

Petroleum and Natural Gas: Crude oil and natural gas are complex mixtures of hydrocarbons that include a wide variety of branched alkanes[5]. It is highly probable that various diethyl-methylheptane isomers are present in these mixtures, although they may not have been individually identified and reported.

-

Microbial Volatile Organic Compounds (mVOCs): Microorganisms are known to produce a vast array of volatile organic compounds. While a direct search for diethyl-methylheptane isomers in mVOC databases did not yield specific results, the microbial origin of geologically occurring BAQCs suggests that specific bacterial strains may be capable of their biosynthesis.

Quantitative Data

Quantitative data on the abundance of diethyl-methylheptane isomers in natural samples is limited in the available literature. Most studies focus on the identification and relative distribution of these compounds rather than their absolute concentrations. The low concentrations of BAQCs in geological samples have made quantitative analysis challenging[3][4].

The following table summarizes the known information on the natural occurrence of specific diethyl-methylheptane isomers. It is important to note that for many isomers, no specific data on their natural occurrence has been published.

| Isomer | IUPAC Name | Molecular Formula | Natural Occurrence Documented? | Source / Environment | Quantitative Data Available? | References |

| 1 | 3,3-Diethyl-5-methylheptane | C12H26 | Yes (as part of 3,3-diethylalkane series) | Geological samples (hydrothermal waters, shales) | No | [1][2][6] |

| 2 | 4,4-Diethyl-2-methylheptane | C12H26 | Not specifically documented | Likely present in petroleum | No | [7] |

| 3 | 4,4-Diethyl-3-methylheptane | C12H26 | Not specifically documented | Likely present in petroleum | No | [8] |

| 4 | 4,5-Diethyl-2-methylheptane | C12H26 | Not specifically documented | Likely present in petroleum | No | [9] |

| 5 | 5,5-Diethyl-2-methylheptane | C12H26 | Yes (as part of 5,5-diethylalkane series) | Geological samples (hydrothermal waters, marine sediments, shales) | No | [1][2][10] |

| 6 | 3,4-Diethyl-5-methylheptane | C12H26 | Not specifically documented | Likely present in petroleum | No | [11] |

| 7 | 3,4-Diethyl-4-methylheptane | C12H26 | Not specifically documented | Likely present in petroleum | No | [12] |

Experimental Protocols

The identification and analysis of diethyl-methylheptane isomers in complex mixtures rely heavily on advanced chromatographic and spectrometric techniques.

Sample Preparation for Geochemical Samples

A general workflow for the extraction and analysis of hydrocarbons from sediment or rock samples is as follows:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile and semi-volatile organic compounds, including branched alkanes.

-

Principle: The sample is vaporized and separated into its components in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

-

Typical GC-MS Parameters for Branched Alkane Analysis:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used. A common dimension is 60 m x 0.25 mm internal diameter with a 0.25 µm film thickness.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature program is employed to elute compounds with a wide range of boiling points. A typical program might start at 40°C, hold for a few minutes, then ramp up to 320°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 500.

-

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex mixtures like crude oil, GCxGC offers significantly higher resolution than conventional GC-MS.

-

Principle: GCxGC uses two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column). This allows for the separation of compounds that co-elute on a single column.

-

Advantages for Branched Alkane Analysis: GCxGC can separate branched alkanes from n-alkanes and cycloalkanes, providing a more detailed hydrocarbon profile[5][13]. This is particularly useful for identifying isomers within a complex matrix[5][14].

Mass Spectral Fragmentation of Diethyl-methylheptane Isomers

The mass spectra of branched alkanes are characterized by preferential fragmentation at the branching points, leading to the formation of stable carbocations[15][16]. For diethyl-methylheptane isomers with quaternary carbons, the molecular ion peak is often weak or absent[15]. The fragmentation patterns of 3,3- and 5,5-diethylalkanes show characteristic losses of ethyl (M+-29) and larger alkyl fragments[1][2].

The following diagram illustrates the general principle of identifying branched alkanes using GC-MS.

Conclusion

The study of diethyl-methylheptane isomers is an emerging field, with significant discoveries primarily in the realm of geochemistry. The identification of 3,3- and 5,5-diethylalkane series in ancient geological formations has opened new avenues for the use of these molecules as biomarkers. While the natural occurrence of other diethyl-methylheptane isomers is not yet well-documented, they are likely present in complex hydrocarbon mixtures such as petroleum. Future research employing high-resolution analytical techniques like GCxGC-TOFMS on a wider range of environmental and biological samples will be crucial for a more complete understanding of the distribution and significance of these highly branched alkanes. The detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to contribute to this exciting area of study.

References

- 1. Branched aliphatic alkanes with quaternary substituted carbon atoms in modern and ancient geologic samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 4. frontiersin.org [frontiersin.org]

- 5. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

- 6. 3,3-Diethyl-5-methylheptane | C12H26 | CID 53425839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4-Diethyl-2-methylheptane | C12H26 | CID 53424689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4-Diethyl-3-methylheptane | C12H26 | CID 53425832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4,5-Diethyl-2-methylheptane | C12H26 | CID 53424691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5,5-Diethyl-2-methylheptane | C12H26 | CID 53424703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C12H26 | CID 53425833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,4-Diethyl-4-methylheptane | C12H26 | CID 53426675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. elib.dlr.de [elib.dlr.de]

- 15. GCMS Section 6.9.2 [people.whitman.edu]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Theoretical and Computational Modeling of 3,4-Diethyl-5-methylheptane: A Methodological Whitepaper

Affiliation: Google Research

Abstract

3,4-Diethyl-5-methylheptane (C₁₂H₂₆) is a branched-chain alkane that, while not biologically active, serves as an excellent model for demonstrating the power and utility of theoretical and computational chemistry.[1][2] These techniques are foundational in modern drug discovery and materials science, allowing for the in silico prediction of molecular properties, conformational analysis, and energetic landscapes. This whitepaper provides a technical overview of the methodologies used to model this molecule, presenting a logical workflow from structural definition to property calculation. It is intended for researchers, scientists, and professionals in drug development who utilize or seek to understand the application of computational modeling for molecules of increasing complexity. The principles detailed herein are directly transferable to the study of complex pharmacophores, where understanding conformation, stability, and intermolecular interactions is critical.

Introduction to Molecular Modeling

Computational chemistry leverages theoretical principles to simulate and calculate the structures and properties of molecules.[3][4] For a simple, non-polar hydrocarbon like this compound, these methods can predict its three-dimensional structure, thermodynamic stability, and spectroscopic characteristics with high accuracy.[5][6] While this specific alkane lacks direct pharmacological relevance, the computational protocols applied to it are identical to those used in the initial stages of drug design. These applications include predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates, understanding ligand-receptor binding, and refining molecular structures to enhance efficacy and reduce side effects.[3]

This guide uses this compound as a case study to detail the workflow and theoretical underpinnings of molecular modeling.

Molecular Structure and Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with two ethyl substituents at the 3 and 4 positions and a methyl substituent at the 5 position. The presence of multiple chiral centers results in several stereoisomers, adding a layer of complexity to its conformational analysis.

Computationally derived physicochemical properties provide a baseline for understanding the molecule's behavior. These descriptors are crucial for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models in drug development.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62198-99-6 | NIST[2] |

| XLogP3 | 5.8 | PubChem[1] |

| Heavy Atom Count | 12 | Smolecule[7] |

| Monoisotopic Mass | 170.203450829 Da | PubChem[1] |

Note: XLogP3 is a computed measure of hydrophobicity, a critical parameter in drug design for predicting membrane permeability and bioavailability.

Theoretical and Computational Protocols

The accurate modeling of a molecule like this compound requires a multi-step computational approach. The general workflow involves geometry optimization, frequency analysis, and single-point energy calculations using various levels of theory.

Protocol 1: Geometry Optimization and Conformational Analysis

Objective: To find the lowest energy (most stable) three-dimensional arrangement of atoms. Due to the rotational freedom around its single bonds, a branched alkane can exist in numerous conformations.

Methodology:

-

Initial Structure Generation: A 2D representation of this compound is converted into an initial 3D structure using molecular editing software (e.g., Avogadro, ChemDraw).

-

Conformational Search (Molecular Mechanics): A systematic search for low-energy conformers is performed using a molecular mechanics (MM) force field (e.g., MMFF94, OPLS-AA).[8][9] This computationally inexpensive method explores the potential energy surface by rotating dihedral angles and identifying stable rotamers.

-

Quantum Mechanical Optimization (DFT): The lowest-energy conformers identified from the MM search are then subjected to a more rigorous geometry optimization using Density Functional Theory (DFT). A common and robust functional for non-covalent interactions in larger systems is B3LYP or a dispersion-corrected functional like B97-D, paired with a basis set such as 6-31G(d).[10] This step refines the molecular geometry by solving approximations of the Schrödinger equation.[11]

Protocol 2: Thermochemical and Spectroscopic Analysis

Objective: To calculate thermodynamic properties and predict spectroscopic signatures (e.g., IR, NMR) that can be compared with experimental data.

Methodology:

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B97-D/6-31G(d)). This computes the vibrational modes of the molecule.

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermochemical Data Extraction: From the frequency output, key thermodynamic properties such as enthalpy, Gibbs free energy, and entropy are calculated.[12] These values are essential for predicting reaction favorability and stability.[5][6]

-

Spectra Simulation:

-

IR Spectrum: The calculated vibrational frequencies and their intensities are used to generate a theoretical infrared spectrum.[10]

-

NMR Spectrum: Nuclear magnetic shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO) at a DFT level. These shieldings are then converted into chemical shifts (ppm) by referencing them against a standard (e.g., Tetramethylsilane), providing a predicted ¹H and ¹³C NMR spectrum.[11]

-

The overall computational workflow is visualized below.

Advanced Modeling: Molecular Dynamics

For systems where dynamic behavior is important, such as understanding how a molecule behaves in a solvent or interacts with a biological membrane, Molecular Dynamics (MD) simulations are employed.[9][13]

Protocol 3: Molecular Dynamics Simulation

Objective: To simulate the movement of atoms and molecules over time to understand macroscopic properties from microscopic interactions.

Methodology:

-

System Setup: The optimized structure of this compound is placed in a simulation box, often solvated with explicit solvent molecules (e.g., water, or a non-polar solvent like hexane (B92381) to mimic a lipid environment).

-

Force Field Application: A force field (e.g., OPLS-AA, CHARMM) is assigned to describe the potential energy of the system, defining bond lengths, angles, and non-bonded interactions.[8][14]

-

Equilibration: The system is brought to the desired temperature and pressure (e.g., 300 K, 1 atm) in a process called equilibration, allowing the solvent to arrange naturally around the solute.

-

Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories (positions and velocities) of all atoms are saved at regular intervals.

-

Analysis: The trajectories are analyzed to compute dynamic properties like diffusion coefficients, radial distribution functions, and conformational flexibility over time.[15]

The relationship between different computational methods and the properties they predict is illustrated in the following diagram.

Conclusion and Relevance to Drug Development

The theoretical and computational modeling of this compound provides a clear and robust framework for applying fundamental principles of computational chemistry. Although a simple alkane, it serves as an ideal proxy to illustrate the protocols necessary for tackling more complex, biologically relevant molecules.

For drug development professionals, these methods are indispensable. Conformational analysis helps understand how a flexible ligand fits into a rigid receptor pocket. The calculation of thermodynamic properties aids in predicting binding affinities. Spectroscopic predictions assist in the structural elucidation of newly synthesized compounds. Finally, molecular dynamics simulations provide invaluable insight into how a drug molecule behaves in a physiological environment, informing its permeability, solubility, and interactions with biological membranes.[15] Mastering these computational techniques is essential for accelerating the modern drug discovery pipeline.

References

- 1. This compound | C12H26 | CID 53425833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptane, 3,4-diethyl-5-methyl- [webbook.nist.gov]

- 3. Computational chemistry - Wikipedia [en.wikipedia.org]

- 4. Oil and gas: novel computational chemistry methods for a brighter future - Simcenter [blogs.sw.siemens.com]

- 5. homepages.gac.edu [homepages.gac.edu]

- 6. homepages.gac.edu [homepages.gac.edu]

- 7. Buy this compound | 62198-99-6 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Flow of long chain hydrocarbons through carbon nanotubes (CNTs) (Journal Article) | OSTI.GOV [osti.gov]

- 15. A molecular-dynamics study of lipid bilayers: effects of the hydrocarbon chain length on permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Highly Branched C12 Alkanes: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of highly branched C12 alkanes, also known as isomers of dodecane. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document covers synthetic methodologies, physicochemical properties, and potential applications, with a focus on presenting clear, quantitative data and detailed experimental protocols.

Introduction to Highly Branched Alkanes

Alkanes are saturated hydrocarbons that are relatively unreactive due to their strong, non-polar carbon-carbon and carbon-hydrogen single bonds.[1][2] Their properties, such as boiling point, melting point, and viscosity, are highly dependent on their molecular structure.[1][3][4] Highly branched alkanes, in comparison to their linear counterparts, are more compact and sphere-like.[3] This structural difference leads to reduced surface area, which in turn results in weaker intermolecular van der Waals forces.[1][3] Consequently, highly branched alkanes typically exhibit lower boiling points than straight-chain alkanes of the same carbon number.[1][4][5] However, increased branching can also lead to higher melting points if it results in a more symmetrical structure that packs more efficiently into a crystal lattice.[3]

Highly branched alkanes are significant components in fuels, such as gasoline, where they contribute to higher octane (B31449) ratings.[5][6] They are also used in lubricants and as monomers for polymers.[5] While not commonly associated with direct pharmacological activity, their properties make them relevant in pharmaceutical applications as solvents or excipients in drug formulations.

Synthesis of Highly Branched Alkanes

The synthesis of highly branched alkanes can be achieved through various chemical strategies. Common methods include the hydrogenation of alkenes, Grignard reactions to create tertiary alcohols followed by dehydration and hydrogenation, and aldol (B89426) condensation reactions followed by hydrodeoxygenation.[7][8][]

Synthesis via Aldol Condensation and Hydrodeoxygenation

A notable method involves the synthesis of branched alkanes from biomass-derived molecules.[7][10][11] For instance, jet-fuel-range C10 and C11 branched alkanes can be synthesized from the aldol condensation of furfural (B47365) and methyl isobutyl ketone, followed by hydrodeoxygenation, achieving high overall yields of approximately 90%.[11] A similar strategy has been developed for C13 and larger branched alkanes.[7][10]

The logical workflow for this synthesis approach is illustrated in the diagram below.

Synthesis via Grignard Reaction

Another established method for creating highly branched structures involves the use of Grignard reagents.[8] This approach allows for the construction of a tertiary carbon center, which is a key feature of many highly branched alkanes. The general workflow involves reacting a suitable Grignard reagent with an ester or ketone to produce a tertiary alcohol. This alcohol is then dehydrated to form an alkene, which is subsequently hydrogenated to yield the final branched alkane.[8]

The experimental workflow for this multi-step synthesis is outlined below.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and analysis of highly branched alkanes. Below are representative protocols derived from the literature.

Protocol: Synthesis of C13 Branched Alkanes via Michael Addition and HDO

This protocol is adapted from a method for synthesizing C13 and larger branched alkanes, which can be conceptually applied to C12 targets with appropriate starting materials.[7][10]

Step 1: Michael Addition

-

In a reaction vessel, combine 0.2 g of furfural-acetone adduct (FA), 5 g of 2,4-pentanedione, 0.05 g of CoCl₂·6H₂O, and 0.1 g of CaCl₂.[7]

-

After the reaction, cool the mixture and separate the catalyst.

-

Analyze the product (a C13 oxygenate intermediate) to confirm structure and yield (expected yield is approximately 75%).[7][10]

Step 2: Hydrodeoxygenation (HDO)

-

Transfer the C13 oxygenate intermediate to a high-pressure reactor.

-

Add a Pd/NbOPO₄ catalyst.

-

Pressurize the reactor with hydrogen.

-

Heat the reactor to the required temperature to facilitate the removal of oxygen atoms and saturation of double bonds.

-

After the reaction is complete, cool the reactor, vent the hydrogen, and collect the final product.

-

The resulting product is a mixture of highly branched C13 alkanes with a low freezing point (< 223 K).[7][10]

Protocol: Synthesis of T-branch Alkanes via Grignard Reaction

This protocol is based on a general method for synthesizing T-branched alkanes.[8]

-

Prepare the Grignard reagent from a suitable alkyl halide and magnesium turnings in dry ether.

-

In a separate flask, dissolve the corresponding ethyl ester in dry ether.

-

Slowly add the Grignard reagent to the ester solution with cooling to control the exothermic reaction. Two equivalents of the Grignard reagent will add to form the tertiary alcohol.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ether. Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the crude tertiary alcohol.

-

Dehydrate the alcohol by heating with a catalytic amount of phosphoric acid.

-

Hydrogenate the resulting alkene mixture using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to produce the final T-branch alkane.[8]

-

Purify the final product using column chromatography.

Quantitative Data and Physicochemical Properties

The physical properties of alkanes are significantly influenced by the degree of branching. For C12 alkanes (dodecanes), these differences are critical for their application.

| Property | n-dodecane (Linear) | Highly Branched Dodecane Isomers | Influence of Branching |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | No change |

| Boiling Point | 216.3 °C | Generally lower | Branching decreases surface area, weakening intermolecular forces and lowering the boiling point.[4][5] |

| Melting Point | -9.6 °C | Variable, can be higher or lower | Highly symmetrical branched isomers can pack better in a crystal lattice, leading to a higher melting point.[3] |

| Density | ~0.749 g/cm³ | Generally lower | Branching leads to less efficient packing in the liquid state, resulting in lower density.[5] |

| Viscosity | 1.374 mPa·s (at 25 °C) | Generally lower | Reduced intermolecular forces allow for easier flow, thus lowering viscosity.[5][12] |

Note: Specific values for highly branched C12 isomers are spread across various sources and depend on the specific isomer. The data presented for branched isomers are qualitative trends.

Applications in Research and Drug Development

While the primary industrial applications of highly branched C12 alkanes are as fuels and lubricants, their unique physical properties suggest potential roles in the pharmaceutical sector.[5]

Solvents and Excipients

Due to their non-polar nature, low reactivity, and specific viscosity and boiling points, branched alkanes can serve as non-aqueous solvents or co-solvents in formulations of lipophilic drugs.[2] Their low viscosity may be advantageous in creating injectable formulations or topical solutions that spread easily.

Drug Delivery Systems

The development of novel drug carriers often involves hydrophobic components. Semifluorinated alkanes, which are structurally related to hydrocarbons, are being explored as drug carriers, particularly in ophthalmology.[13] While not hydrocarbons, their principle of using inert, lipophilic chains to carry drugs could conceptually extend to highly branched alkanes for specific applications, such as in emulsions or nanoemulsions for topical or oral delivery.[13] However, direct research on highly branched C12 alkanes as primary drug delivery vehicles is not prominent in the current literature.

Relationship to Signaling Pathways

There is no evidence in the reviewed literature to suggest that simple, non-functionalized highly branched C12 alkanes are directly involved in biological signaling pathways. These molecules are generally considered biologically inert due to their lack of functional groups and low reactivity.[2][4] Their potential impact in a biological system would likely be indirect, through physical interactions such as altering membrane fluidity if present at high concentrations, rather than specific receptor binding or signaling cascade activation.

Conclusion

Highly branched C12 alkanes are a class of molecules with distinct physicochemical properties shaped by their molecular architecture. Their synthesis is achievable through multiple routes, including modern methods utilizing biomass and classic organic chemistry reactions like the Grignard synthesis. While their primary utility lies in the fuel and lubricant industries, their characteristic low viscosity, low boiling points, and chemical inertness present opportunities for their use in specialized applications, including as formulation components in the pharmaceutical industry. Further research is needed to fully explore their potential as excipients or in advanced drug delivery systems.

References

- 1. Science Skool - Alkanes [scienceskool.co.uk]

- 2. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 6. Gasoline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 10. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solvent-free synthesis of C10 and C11 branched alkanes from furfural and methyl isobutyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news.betzone.co.uk [news.betzone.co.uk]

- 13. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Diethyl-5-methylheptane via Grignard Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are powerful and versatile tools in organic synthesis, renowned for their ability to form new carbon-carbon bonds.[1][2] Their application in the construction of complex, sterically hindered alkanes is of significant interest in medicinal chemistry and drug development, where molecular architecture plays a crucial role in biological activity. This document provides a detailed protocol for the synthesis of the branched alkane, 3,4-diethyl-5-methylheptane, utilizing a two-step approach involving the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by its reduction.[1] This method offers considerable flexibility in molecular design by allowing for variations in the Grignard reagent and ketone starting materials.[1]

Overall Reaction Scheme

The synthesis of this compound can be achieved via the reaction of a suitable Grignard reagent with a ketone, followed by the reduction of the resulting tertiary alcohol. A plausible synthetic route involves the reaction of sec-butylmagnesium bromide with 4-ethyl-3-hexanone to form the tertiary alcohol, 3,4-diethyl-5-methylheptan-4-ol, which is subsequently reduced to the target alkane.

Step 1: Grignard Reaction

CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃

CH₃CH₂CH(MgBr)CH₃ + (CH₃CH₂CH₂)₂C=O → (CH₃CH₂CH₂)₂C(OH)CH(CH₃)CH₂CH₃

Step 2: Reduction of Tertiary Alcohol

(CH₃CH₂CH₂)₂C(OH)CH(CH₃)CH₂CH₃ + [H] → CH₃CH₂CH(CH₃)CH(CH₂CH₃)CH(CH₂CH₃)CH₂CH₃ + H₂O

Experimental Protocols

Method 1: Two-Step Synthesis via a Tertiary Alcohol Intermediate

This widely applicable method involves two distinct steps: the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the corresponding branched alkane.[1]

Part A: Synthesis of 3,4-Diethyl-5-methylheptan-4-ol (Tertiary Alcohol)

Materials:

-

Magnesium turnings

-

4-Ethyl-3-hexanone

-

Iodine crystal (activator)[4]

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide):

-

All glassware must be rigorously dried to prevent moisture contamination.[3][5]

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.[4]

-

Add anhydrous diethyl ether to the flask.

-

Prepare a solution of 2-bromobutane in anhydrous diethyl ether in the dropping funnel.

-